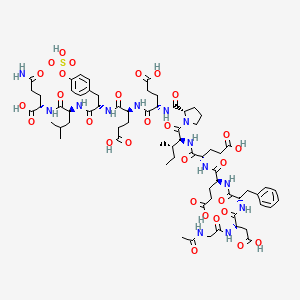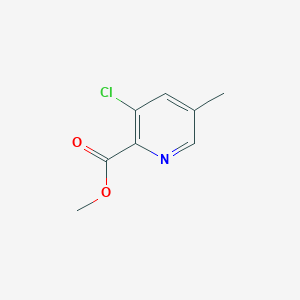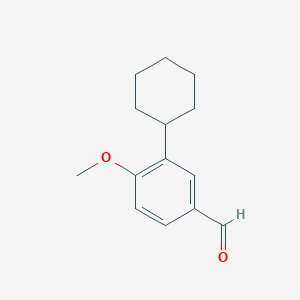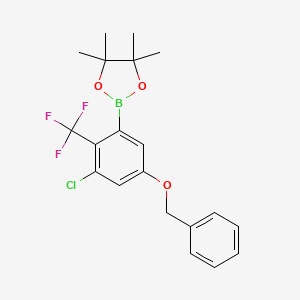
2-(5-(Benzyloxy)-3-chloro-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(Benzyloxy)-3-chloro-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by its unique structure, which includes a benzyloxy group, a chloro substituent, and a trifluoromethyl group attached to a phenyl ring, along with a dioxaborolane moiety. These structural features impart distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
Métodos De Preparación
The synthesis of 2-(5-(Benzyloxy)-3-chloro-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The synthesis begins with the preparation of the benzyloxy intermediate by reacting benzyl alcohol with an appropriate phenol derivative under basic conditions.
Introduction of the Chloro and Trifluoromethyl Groups: The next step involves the introduction of the chloro and trifluoromethyl groups onto the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using chlorinating and trifluoromethylating agents.
Formation of the Dioxaborolane Moiety: The final step involves the formation of the dioxaborolane moiety by reacting the substituted phenyl compound with a boronic acid derivative under suitable conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-(5-(Benzyloxy)-3-chloro-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the phenyl ring. Common reagents for these reactions include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(5-(Benzyloxy)-3-chloro-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, the compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows for the investigation of specific biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features make it a candidate for drug development targeting specific diseases.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(5-(Benzyloxy)-3-chloro-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its binding affinity and the nature of the target. The presence of the benzyloxy, chloro, and trifluoromethyl groups can influence the compound’s reactivity and binding properties, leading to specific biological effects.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-(5-(Benzyloxy)-3-chloro-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its unique combination of substituents. Similar compounds include:
2-(5-(Benzyloxy)-3-chloro-2-(trifluoromethyl)phenyl)boronic acid: This compound shares the benzyloxy, chloro, and trifluoromethyl groups but lacks the dioxaborolane moiety.
2-(5-(Benzyloxy)-3-chloro-2-(trifluoromethyl)phenyl)phenol: This compound has a phenol group instead of the dioxaborolane moiety.
2-(5-(Benzyloxy)-3-chloro-2-(trifluoromethyl)phenyl)benzaldehyde: This compound contains an aldehyde group in place of the dioxaborolane moiety.
The presence of the dioxaborolane moiety in this compound imparts unique chemical properties and reactivity, making it distinct from these similar compounds.
Propiedades
Fórmula molecular |
C20H21BClF3O3 |
|---|---|
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
2-[3-chloro-5-phenylmethoxy-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H21BClF3O3/c1-18(2)19(3,4)28-21(27-18)15-10-14(11-16(22)17(15)20(23,24)25)26-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
Clave InChI |
KUSTWFZPTJSSSP-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C(F)(F)F)Cl)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


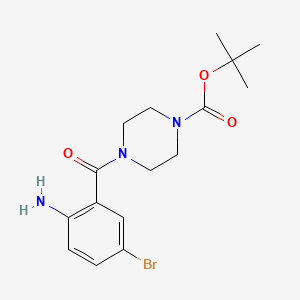
![3-chloro-N-[2-[1-(dimethylsulfamoyl)pyrazol-3-yl]-2-hydroxy-ethyl]propanamide](/img/structure/B13911679.png)
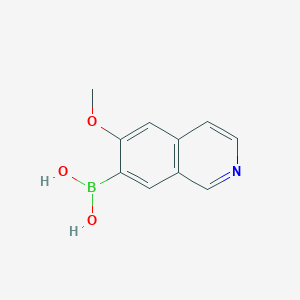
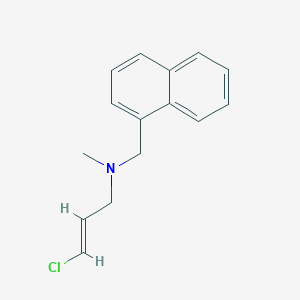

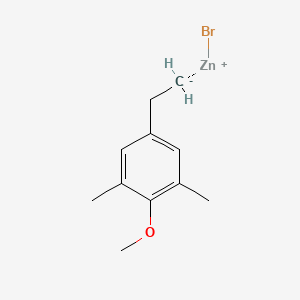

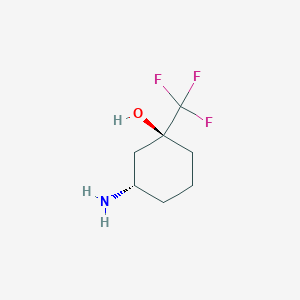

![1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13911751.png)
![tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)
